N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C12H14ClNO3 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 4-chloro-2,5-dimethoxyphenyl substituent
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-6-9(11(17-2)5-8(10)13)14-12(15)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGFNHCICVMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and cyclopropanecarboxylic acid.
Formation of Amide Bond: The amide bond is formed by reacting 4-chloro-2,5-dimethoxyaniline with cyclopropanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may allow it to interact with specific enzymes or receptors, leading to the modulation of biological pathways.
Industry: In the industrial sector, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.
Comparison with Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide
- N-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide
- 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
Comparison:
- N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide: Similar structure with a cyclopentane ring instead of a cyclopropane ring, leading to different steric and electronic properties.
- N-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide: Contains a morpholine ring and a carbothioamide group, which may result in different reactivity and biological activity.
- 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide: Features a benzamide group, which can influence its chemical and pharmacological properties.
Uniqueness: N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
